Cas no 1228994-83-9 (1-(3-methoxyphenyl)cyclobutan-1-amine)
1-(3-methoxyphenyl)cyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-METHOXYPHENYL)CYCLOBUTANAMINE
- AB55059
- SY225754
- 1-(3-METHOXY-PHENYL)-CYCLOBUTYLAMINE
- 1-(3-METHOXYPHENYL)CYCLOBUTAN-1-AMINE
- A926006
- 1-(3-methoxyphenyl)cyclobutan-1-amine
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- MDL: MFCD09910046
- Inchi: 1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11(12)6-3-7-11/h2,4-5,8H,3,6-7,12H2,1H3
- InChI Key: PPKMJRHXTNEBGP-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1)C1(CCC1)N
Computed Properties
- Exact Mass: 213.092
- Monoisotopic Mass: 213.092
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 35.2
1-(3-methoxyphenyl)cyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11206-5g |
1-(3-Methoxy-phenyl)-cyclobutylamine |
1228994-83-9 | 95% | 5g |
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1-(3-Methoxyphenyl)cyclobutanamine |
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| Enamine | EN300-301289-0.05g |
1-(3-methoxyphenyl)cyclobutan-1-amine |
1228994-83-9 | 0.05g |
$631.0 | 2023-09-06 | ||
| Enamine | EN300-301289-0.1g |
1-(3-methoxyphenyl)cyclobutan-1-amine |
1228994-83-9 | 0.1g |
$660.0 | 2023-09-06 | ||
| Enamine | EN300-301289-0.25g |
1-(3-methoxyphenyl)cyclobutan-1-amine |
1228994-83-9 | 0.25g |
$691.0 | 2023-09-06 | ||
| Enamine | EN300-301289-0.5g |
1-(3-methoxyphenyl)cyclobutan-1-amine |
1228994-83-9 | 0.5g |
$720.0 | 2023-09-06 | ||
| Enamine | EN300-301289-1.0g |
1-(3-methoxyphenyl)cyclobutan-1-amine |
1228994-83-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-301289-2.5g |
1-(3-methoxyphenyl)cyclobutan-1-amine |
1228994-83-9 | 2.5g |
$1566.0 | 2023-09-06 | ||
| Enamine | EN300-301289-5.0g |
1-(3-methoxyphenyl)cyclobutan-1-amine |
1228994-83-9 | 5.0g |
$3083.0 | 2023-02-25 | ||
| Enamine | EN300-301289-10.0g |
1-(3-methoxyphenyl)cyclobutan-1-amine |
1228994-83-9 | 10.0g |
$6007.0 | 2023-02-25 |
1-(3-methoxyphenyl)cyclobutan-1-amine Suppliers
1-(3-methoxyphenyl)cyclobutan-1-amine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 1-(3-methoxyphenyl)cyclobutan-1-amine
Professional Introduction to 1-(3-methoxyphenyl)cyclobutan-1-amine (CAS No: 1228994-83-9)
1-(3-methoxyphenyl)cyclobutan-1-amine, identified by the Chemical Abstracts Service (CAS) number 1228994-83-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclobutane derivatives, characterized by its cyclic structure and an amine functional group, which makes it a versatile scaffold for drug discovery and development. The presence of a 3-methoxyphenyl substituent further enhances its pharmacological potential by introducing electronic and steric effects that can modulate biological activity.
The structural motif of 1-(3-methoxyphenyl)cyclobutan-1-amine combines the rigidity of the cyclobutane ring with the aromaticity of the phenyl ring, creating a unique chemical entity with potential applications in various therapeutic areas. The amine group at the 1-position provides a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological properties. This compound has been studied for its potential role in inhibiting specific enzymes and receptors, making it a promising candidate for treating a range of diseases.
In recent years, there has been growing interest in cyclobutane derivatives due to their unique structural features and biological activities. The cyclobutane ring can impose conformational constraints on attached groups, influencing how the molecule interacts with biological targets. Additionally, the methoxy group on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, further modulating binding affinity and selectivity. These characteristics make 1-(3-methoxyphenyl)cyclobutan-1-amine an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.
One of the most compelling aspects of this compound is its potential in the development of small-molecule inhibitors. Research has demonstrated that cyclobutane derivatives can exhibit potent activity against various enzymes involved in metabolic pathways, inflammation, and cancer progression. For instance, studies have shown that analogs of 1-(3-methoxyphenyl)cyclobutan-1-amine can inhibit kinases and phosphodiesterases, which are key targets in oncology and neurology. The 3-methoxyphenyl moiety plays a crucial role in optimizing binding interactions with these targets, enhancing both potency and selectivity.
The pharmacokinetic properties of 1-(3-methoxyphenyl)cyclobutan-1-amine are also subjects of interest. The cyclobutane ring contributes to metabolic stability, while the phenyl and amine groups influence solubility and distribution. These factors are critical for determining whether a compound will reach therapeutic levels in vivo and maintain efficacy over time. Preclinical studies have begun to explore these properties, providing insights into how 1228994-83-9 might behave in biological systems.
Advances in computational chemistry have further accelerated the study of 1-(3-methoxyphenyl)cyclobutan-1-amine. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at an atomic level. By simulating these interactions, scientists can design derivatives with improved pharmacological profiles before conducting expensive wet-lab experiments. This approach has already led to several promising candidates entering preclinical development pipelines.
The synthesis of 1228994-83-9 presents unique challenges due to its complex structure. However, modern synthetic methodologies have made it increasingly feasible to produce this compound in high purity. Techniques such as transition-metal-catalyzed cross-coupling reactions and ring-closing metathesis have enabled efficient construction of the cyclobutane core. Additionally, protecting group strategies allow for selective functionalization of different sites on the molecule, facilitating derivative synthesis.
Future research directions for 1-(3-methoxyphenyl)cyclobutan-1-amine include exploring its potential as an intermediate in drug development programs. By modifying different parts of its structure, researchers aim to uncover new biological activities or enhance existing ones. For example, replacing the phenyl ring with other aromatic systems or introducing additional substituents could lead to compounds with novel mechanisms of action.
The versatility of 1228994-83-9 as a chemical scaffold also makes it valuable for studying structure-activity relationships (SAR). By systematically varying its components, scientists can gain deeper insights into how molecular features influence biological outcomes. This knowledge is essential for designing next-generation drugs that are more effective and better tolerated by patients.
In conclusion, 1-(3-methoxyphenyl)cyclobutan-1-amine (CAS No: 1228994-83-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features offer opportunities for developing innovative therapeutics across multiple disease areas. As research continues to uncover new applications for this compound, it is poised to play an important role in future drug discovery efforts.
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